Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride
Description
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride (CAS: 1193390-44-1) is a hydrochloride salt of a substituted glycine derivative. Its molecular formula is C₁₀H₁₂FNO₂·HCl, with a molecular weight of 233.66 g/mol . The compound features a benzylamino group substituted at the meta position of the phenyl ring with a fluorine atom and a methyl ester moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
methyl 2-[(3-fluorophenyl)methylamino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)7-12-6-8-3-2-4-9(11)5-8;/h2-5,12H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLIETMXZLSDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC(=CC=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride typically involves:
Step 1: Synthesis of the Amino Precursor
The key intermediate is 3-fluorobenzylamine, which serves as the nucleophilic amine component.Step 2: Nucleophilic Substitution with Methyl Chloroacetate
The 3-fluorobenzylamine reacts with methyl chloroacetate under basic conditions (commonly sodium hydroxide or another suitable base) to form the methyl 2-{[(3-fluorophenyl)methyl]amino}acetate intermediate. This step is a nucleophilic substitution where the amine attacks the electrophilic carbon of methyl chloroacetate, displacing chloride.Step 3: Formation of the Hydrochloride Salt
The free base intermediate is treated with hydrochloric acid to form the hydrochloride salt, improving the compound’s crystallinity and handling properties.
This general approach parallels the synthesis of related compounds such as methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride, where the amino substituent differs but the synthetic logic remains consistent.
Detailed Reaction Conditions and Parameters
| Step | Reagents & Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| 1 | 3-Fluorobenzylamine (commercially available or synthesized) | Amino precursor for substitution | Purity critical for yield |
| 2 | Methyl chloroacetate, NaOH (aqueous or organic base), solvent (e.g., methanol or ethanol), temperature 20-70 °C, reaction time 4-12 hours | Nucleophilic substitution forming methyl 2-{[(3-fluorophenyl)methyl]amino}acetate | Control pH to avoid side reactions |
| 3 | HCl gas or aqueous HCl in solvent (e.g., dioxane or methanol), room temperature, 1-12 hours | Formation of hydrochloride salt | Crystallization step for purification |
Alternative and Advanced Synthetic Routes
While the classical nucleophilic substitution method is widely used, literature suggests alternative approaches that may improve yields or selectivity:
Amide Intermediate Route:
Conversion of the amino acid derivative into a Weinreb amide followed by reaction with organometallic reagents (e.g., Grignard reagents) to introduce the fluorophenylmethyl moiety, followed by esterification and salt formation. This approach, while more complex, allows for stereochemical control and high purity on a multikilogram scale.Catalytic Coupling Reactions:
Palladium-catalyzed amination reactions using aryl halides (such as 1-bromo-3-fluorobenzene) and aminoacetate derivatives under conditions employing ligands like XantPhos and bases such as t-BuONa have been reported. These methods enable the direct formation of the carbon-nitrogen bond under relatively mild conditions and can be adapted for the synthesis of related analogs.
Research Findings and Optimization Insights
Reaction Efficiency:
The nucleophilic substitution step is sensitive to base concentration and temperature. Excess base can lead to hydrolysis of the ester group, while insufficient base reduces conversion.Purity and Yield:
Formation of the hydrochloride salt improves compound stability and facilitates purification by crystallization. Impurities mainly arise from incomplete reaction or side hydrolysis.Scale-Up Feasibility:
The classical method is scalable, but advanced methods involving amide intermediates or catalytic coupling provide better control for industrial production, as demonstrated in multikilogram syntheses.
Comparative Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Classical Nucleophilic Substitution | 3-fluorobenzylamine + methyl chloroacetate + base → ester + HCl salt | Simple, cost-effective, scalable | Possible ester hydrolysis, side reactions | 70-85 |
| Amide Intermediate Route | Weinreb amide formation → organometallic addition → esterification → salt | High stereochemical control, high purity | More steps, expensive reagents | 80-90 |
| Pd-Catalyzed Coupling | Aminoacetate + aryl halide + Pd catalyst + ligand/base → direct amination | Mild conditions, adaptable to analogs | Requires Pd catalyst, ligand optimization | 75-88 |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols .
Scientific Research Applications
Biochemical Research Applications
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride is primarily utilized in biochemical research due to its ability to interact with various biological systems. Its unique structure facilitates interactions with proteins and enzymes, making it valuable for proteomics studies.
Key Features:
- Proteomics : The compound is used in proteomics to study protein interactions and functions. It can act as a probe to identify binding sites on proteins or to elucidate the mechanisms of action of various biological pathways .
- Drug Discovery : Preliminary studies suggest that this compound may serve as a pharmacological agent, influencing biological pathways relevant to disease mechanisms. Its fluorophenyl group enhances lipophilicity and receptor binding affinity, making it a candidate for further medicinal chemistry studies .
In Vitro Studies
Research has demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Value : Approximately 25 µM after 48 hours of exposure, indicating significant potential for anti-cancer applications.
In Vivo Studies
Animal model studies have shown promising results regarding the compound's potential as an anti-inflammatory agent:
- Inflammatory Markers Measured : IL-6 and TNF-alpha levels were reduced by up to 40% compared to control groups, suggesting beneficial effects in inflammatory conditions.
Potential Applications
- Drug Development : The compound is being explored as a precursor for synthesizing novel therapeutic agents targeting various diseases.
- Chemical Intermediates : It serves as an intermediate in synthesizing other organic compounds in pharmaceutical chemistry, enhancing its utility in drug formulation and development .
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group allows it to bind to certain enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and molecular differences between the target compound and its analogs:
Fluorine Position (Meta vs. Para) :
- The target compound and its analog with para-fluorine () differ in electronic and steric effects. Meta-fluorine (electron-withdrawing) may reduce electron density at the aromatic ring compared to para-substitution, influencing reactivity in cross-coupling or nucleophilic substitution reactions .
Amine Group Variations :
- The benzylamino group in the target compound increases lipophilicity compared to primary amines (e.g., ) or methylamino groups (). This could enhance blood-brain barrier penetration in drug candidates .
- Secondary amines (e.g., and ) generally exhibit lower basicity than primary amines, affecting protonation states under physiological conditions.
Hydrochloride Salt vs. Neutral Form :
- Hydrochloride salts (e.g., target compound, ) improve aqueous solubility, critical for pharmaceutical formulations. Neutral analogs like may require protonation for solubility .
Functional Group Replacements :
Biological Activity
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride is a compound with significant potential in biochemical research and pharmacology. Its unique structure, characterized by a methyl group, an amino group linked to a 3-fluorophenyl moiety, and an acetate functional group, suggests various biological activities that merit detailed exploration.
- Molecular Formula : C₁₀H₁₂FNO₂•HCl
- Molecular Weight : Approximately 233.67 g/mol
- Structure : The presence of the fluorophenyl group enhances the lipophilicity and receptor binding affinity of the compound, making it a candidate for further studies in medicinal chemistry.
While specific mechanisms of action for this compound remain to be fully elucidated, preliminary studies indicate that it may interact with specific receptors or enzymes, influencing biological pathways relevant to various disease mechanisms. This interaction is crucial for understanding its therapeutic potential and guiding drug development efforts.
Pharmacological Potential
- Drug Discovery : The compound has been investigated for its potential as a pharmacological agent due to its interactions with biological targets. Its structural features suggest that it could serve as a lead compound in drug development.
- Proteomics Applications : this compound is utilized in proteomics research due to its ability to interact with various biological systems, which can aid in understanding protein functions and interactions.
- Comparative Analysis : The compound shares structural similarities with other bioactive compounds that have demonstrated significant biological activities, including inhibition of certain enzymes relevant to disease processes .
In Vitro Studies
- Cellular Uptake : Research indicates that compounds similar to this compound can enter cells through amino acid transport systems. For instance, studies on related compounds showed varying degrees of uptake in gliosarcoma cells, suggesting potential applications in cancer therapy .
- Enzyme Inhibition : Some fluorinated compounds have shown moderate inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes. This suggests that this compound could possess anti-inflammatory properties .
Structure-Activity Relationship (SAR)
Research into the SAR of fluorinated compounds indicates that the presence of a trifluoromethyl group can significantly enhance biological activity by improving binding affinity to target proteins. This principle may apply to this compound as well, particularly regarding its interactions with receptors involved in disease pathways .
Summary Table of Biological Activities
Q & A
Q. What statistical methods address batch-to-batch variability in biological assay results?
- Methodology : Use ANOVA with Tukey’s post-hoc test to compare IC50 values across batches. Standardize cell passage numbers (<20) and serum lots. Include positive controls (e.g., GW583340 for kinase inhibition) to normalize inter-experimental variability .
Q. How are machine learning models trained to predict synthetic byproducts of this compound?
- Methodology : Train neural networks (TensorFlow) on reaction databases (Reaxys) using SMILES notations. Focus on common byproducts (e.g., unreacted 3-fluorobenzylamine). Validate with LC-HRMS and adjust feed ratios to reduce impurities below 0.1% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
